L 156373

Beschreibung

Eigenschaften

CAS-Nummer |

122211-29-4 |

|---|---|

Molekularformel |

C40H54N8O7 |

Molekulargewicht |

758.9 g/mol |

IUPAC-Name |

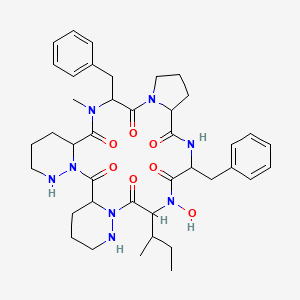

11,20-dibenzyl-23-butan-2-yl-22-hydroxy-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone |

InChI |

InChI=1S/C40H54N8O7/c1-4-26(2)34-40(54)47-32(19-12-22-42-47)39(53)46-31(18-11-21-41-46)37(51)44(3)33(25-28-16-9-6-10-17-28)38(52)45-23-13-20-30(45)35(49)43-29(36(50)48(34)55)24-27-14-7-5-8-15-27/h5-10,14-17,26,29-34,41-42,55H,4,11-13,18-25H2,1-3H3,(H,43,49) |

InChI-Schlüssel |

IEENMDADGAZPAM-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L 156373; L-156373; L156373; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-156,373: A Technical Guide to its Mechanism of Action on Oxytocin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor. Isolated from Streptomyces silvensis, this cyclic hexapeptide has been a valuable pharmacological tool for investigating the physiological roles of oxytocin. This technical guide provides an in-depth overview of the mechanism of action of L-156,373, focusing on its interaction with the oxytocin receptor. The document details its binding affinity, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Its effects are mediated by the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective oxytocin receptor antagonists has been instrumental in elucidating the diverse functions of the oxytocin system and holds therapeutic potential, particularly in the management of preterm labor.

L-156,373 emerged as a significant compound in this field due to its unique structure and its potent and selective antagonism of the oxytocin receptor. This guide will delve into the molecular mechanisms that underpin its inhibitory action.

Quantitative Data Presentation

The following tables summarize the available quantitative data for L-156,373 and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Binding Affinity of L-156,373 for the Oxytocin Receptor

| Compound | Receptor | Species | Assay Type | Kᵢ (nM) |

| L-156,373 | Oxytocin | Rat (Uterus) | Radioligand Binding | 150 |

Table 2: Functional Antagonism of Oxytocin Receptor by Related Compounds

| Compound | Assay Type | Species | pA₂ | IC₅₀ (nM) |

| L-371,257 | In vitro uterine contraction | Rat | 8.4 | - |

| L-366,509 | In vitro uterine contraction | Rat | 7.32 | - |

| L-366,509 | Inhibition of Phosphoinositide Hydrolysis | Rat (Uterine Slices) | - | 1600 |

Table 3: Selectivity Profile of a Related Non-Peptide Oxytocin Antagonist (L-366,509)

| Compound | Receptor | Species | Kᵢ (µM) | Selectivity (fold) vs. Oxytocin Receptor |

| L-366,509 | Vasopressin V1a | Rat | 25-30 | ~32-38 |

| L-366,509 | Vasopressin V2 | Rat | 25-30 | ~32-38 |

| L-366,509 | Vasopressin V1a | Primate | 2-6 | ~2.5-7.7 |

| L-366,509 | Vasopressin V2 | Primate | 2-6 | ~2.5-7.7 |

Note: The selectivity of L-156,373 for the oxytocin receptor over vasopressin receptors is expected to be significant, as is characteristic of this class of antagonists.

Mechanism of Action: Antagonism of Oxytocin Receptor Signaling

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that is central to oxytocin's physiological effects. L-156,373 exerts its antagonistic effect by competitively binding to the oxytocin receptor, thereby preventing the binding of oxytocin and the subsequent activation of these downstream pathways.

Inhibition of the Gq/PLC Signaling Pathway

The canonical signaling pathway activated by the oxytocin receptor involves the activation of Phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a critical event for smooth muscle contraction, such as in the myometrium of the uterus. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.

L-156,373, by blocking the initial binding of oxytocin, prevents the activation of Gq and the entire subsequent cascade, leading to the inhibition of phosphoinositide hydrolysis and the downstream increase in intracellular calcium.

Experimental Protocols

The characterization of L-156,373 and other oxytocin receptor antagonists relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the oxytocin receptor.

Methodology:

-

Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled ligand that binds to the oxytocin receptor (e.g., [³H]oxytocin).

-

Varying concentrations of the unlabeled test compound (L-156,373).

-

The prepared cell membranes.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Detection: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This functional assay measures the ability of an antagonist to inhibit oxytocin-induced contractions in isolated uterine tissue.

Methodology:

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and cut into longitudinal strips.

-

Organ Bath Setup: Each uterine strip is mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The strips are connected to an isometric force transducer to record contractions.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

-

Agonist Stimulation: A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (L-156,373) for a predetermined period.

-

Challenge with Agonist: A second cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

-

Data Analysis: The antagonistic potency is determined by the rightward shift of the oxytocin concentration-response curve. The pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated using a Schild plot analysis.

The Origin of L-156,373: A Technical Guide to the Potent Oxytocin Antagonist from Streptomyces silvensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor, a target of significant interest for therapeutic intervention in conditions such as preterm labor. This technical guide provides an in-depth overview of the origin of L-156,373, detailing its discovery from the fermentation of Streptomyces silvensis, the methodologies for its isolation and characterization, and its mechanism of action. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Discovery and Producing Organism

L-156,373 was first isolated and characterized by researchers at Merck & Co., Inc. The compound is a natural product of the controlled aerobic fermentation of the bacterium Streptomyces silvensis (ATCC No. 53525 or ATCC No. 53526)[1]. Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Taxonomic Characterization of Streptomyces silvensis

Streptomyces silvensis is a species within the family Streptomycetaceae. While detailed taxonomic studies specifically for the L-156,373-producing strains are not extensively published in readily available literature, the general characteristics of the genus Streptomyces are well-documented. Their identification typically involves a polyphasic approach, combining morphological, physiological, and molecular methods.

Table 1: General Taxonomic Features of the Genus Streptomyces

| Characteristic | Description |

| Morphology | Gram-positive, filamentous bacteria forming a mycelial network. |

| Spore Formation | Formation of aerial mycelia bearing chains of spores. |

| G+C Content | High G+C content in their DNA, typically above 60%. |

| Metabolism | Primarily aerobic and chemoorganotrophic. |

| Secondary Metabolites | Prolific producers of a wide variety of secondary metabolites. |

For definitive species-level identification, 16S rRNA gene sequencing is a standard method. However, for closely related Streptomyces species, this method can sometimes lack the resolution to differentiate between them, necessitating the use of additional genetic markers.

Fermentation and Isolation

The production of L-156,373 is achieved through submerged fermentation of Streptomyces silvensis. The following sections detail the general procedures for fermentation and isolation based on established methods for Streptomyces fermentation.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.

Experimental Protocol: Two-Stage Fermentation of Streptomyces silvensis

-

Seed Culture Preparation: A vegetative mycelial suspension of S. silvensis from a slant is used to inoculate a seed medium. The composition of a typical seed medium is provided in Table 2. The culture is incubated at 28°C for 48-72 hours on a rotary shaker.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium (see Table 2 for a representative composition). The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation.

Table 2: Representative Media Composition for Streptomyces Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soy Peptone | 5 | 10 |

| Yeast Extract | 5 | 5 |

| CaCO₃ | 1 | 2 |

| Trace Elements Solution | 1 mL | 1 mL |

| pH | 7.0-7.2 | 7.0-7.2 |

Isolation and Purification Protocol

Following fermentation, L-156,373 is isolated from the culture broth through a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification of L-156,373

-

Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone at a pH of 7-8.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification.

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the silica gel column are further purified by RP-HPLC on a C18 column using a water-acetonitrile gradient to yield pure L-156,373.

-

The following diagram illustrates the general workflow for the fermentation and isolation of L-156,373.

References

L-156,373: A Comprehensive Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-156,373, a potent and selective antagonist of the oxytocin receptor (OTR). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Core Data Presentation

The binding affinity and selectivity of L-156,373 are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data for L-156,373 and other relevant oxytocin receptor antagonists.

| Compound | Receptor | K_i_ (nM) | Species | Reference |

| L-156,373 | Oxytocin | 150 | Not Specified | [1] |

| L-368,899 | Oxytocin | 8.9 - 26 | Human, Rat | [2] |

| Atosiban | Oxytocin | - | Human, Rat | [2] |

| Barusiban | Oxytocin | 0.8 | Human | [2] |

| Retosiban | Oxytocin | 0.65 | Human | [2] |

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). This initiates a cascade of intracellular events, culminating in various physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize L-156,373 as a selective oxytocin receptor antagonist.

Radioligand Binding Assay (Competition Assay)

This protocol outlines the steps to determine the binding affinity (K_i_) of L-156,373 for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled oxytocin receptor antagonist (e.g., [³H]-Oxytocin or a radioiodinated antagonist).

-

Test Compound: L-156,373.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of L-156,373 (or vehicle for total binding and unlabeled oxytocin for non-specific binding).

-

50 µL of radioligand at a concentration close to its K_d_ value.

-

50 µL of the diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled oxytocin) from the total binding (counts in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the L-156,373 concentration.

-

Determine the IC₅₀ value (the concentration of L-156,373 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

In Vitro Receptor Autoradiography

This protocol describes the visualization and quantification of oxytocin receptor binding sites in tissue sections using a radiolabeled antagonist.

Materials and Reagents:

-

Tissue Sections: Cryostat-cut tissue sections (e.g., rat brain or uterus, 10-20 µm thick) mounted on gelatin-coated slides.

-

Radioligand: A radioiodinated high-affinity oxytocin receptor antagonist (e.g., ¹²⁵I-labeled OTA).

-

Test Compound: L-156,373 or unlabeled oxytocin for competition studies.

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Autoradiography Film or Phosphor Imaging Screens.

-

Image Analysis Software.

Procedure:

-

Tissue Preparation: Bring the slide-mounted tissue sections to room temperature.

-

Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the slides with the radioligand in a humidified chamber. For total binding, incubate with the radioligand alone. For non-specific binding, co-incubate with a high concentration of unlabeled oxytocin (e.g., 1 µM). For competition studies, co-incubate with varying concentrations of L-156,373. A typical incubation is 60-120 minutes at room temperature.

-

Washing: Wash the slides in a series of ice-cold wash buffer baths (e.g., 2 x 5 minutes) to remove unbound radioligand.

-

Drying: Briefly dip the slides in ice-cold distilled water to remove salts and then dry them under a stream of cool, dry air.

-

Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue receptor density (typically 1-7 days).

-

Image Development and Analysis: Develop the film or scan the phosphor screen. Quantify the optical density of the autoradiograms in specific regions of interest using a computerized image analysis system. For competition studies, generate displacement curves and calculate the IC₅₀ and K_i_ values as described in the radioligand binding assay protocol.

In Vivo Uterine Contraction Assay (Rat Model)

This protocol outlines a method to assess the in vivo efficacy of L-156,373 in inhibiting oxytocin-induced uterine contractions in anesthetized rats.[3][4][5]

Materials and Reagents:

-

Animals: Female Sprague-Dawley rats, typically in estrus or ovariectomized and estrogen-primed.

-

Anesthetic: Urethane or a similar long-acting anesthetic.

-

Oxytocin: For inducing uterine contractions.

-

Test Compound: L-156,373.

-

Saline: For vehicle control and drug dilution.

-

Surgical Equipment: For cannulation of the jugular vein and insertion of an intrauterine balloon catheter.

-

Pressure Transducer and Recording System: To monitor intrauterine pressure.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heated surgical table to maintain body temperature.

-

Surgical Instrumentation:

-

Cannulate the jugular vein for intravenous administration of compounds.

-

Perform a small laparotomy to expose the uterus.

-

Insert a small, water-filled balloon catheter into one uterine horn.

-

Connect the catheter to a pressure transducer to record intrauterine pressure changes.

-

-

Stabilization: Allow the preparation to stabilize for at least 30 minutes until a stable baseline of uterine activity is observed.

-

Oxytocin Challenge: Administer a bolus injection of oxytocin (e.g., 10-30 mU, i.v.) to establish a consistent contractile response.

-

Antagonist Administration: Administer a single intravenous bolus of L-156,373 or its vehicle.

-

Post-Antagonist Oxytocin Challenge: At various time points after antagonist administration (e.g., 5, 15, 30, 60 minutes), re-challenge with the same dose of oxytocin to assess the inhibitory effect of L-156,373.

-

Data Analysis:

-

Quantify the uterine contractile response by measuring the area under the curve (AUC) of the pressure recording for a set period following each oxytocin injection.

-

Express the post-antagonist responses as a percentage of the pre-antagonist control response.

-

Generate a dose-response curve to determine the ID₅₀ (the dose of L-156,373 that causes 50% inhibition of the oxytocin-induced contraction).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel oxytocin receptor antagonist like L-156,373.

This technical guide provides a foundational understanding of L-156,373 and the methodologies employed in its characterization. For further details, researchers are encouraged to consult the primary literature cited.

References

- 1. Total Synthesis of L-156,373 and an oxoPiz Analogue via a Submonomer Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

L-156,373: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,373 is a cyclic hexapeptide and a potent antagonist of the oxytocin receptor (OTR), originally isolated from the fermentation broth of Streptomyces silvensis. It exhibits a moderate binding affinity for the rat uterine oxytocin receptor with a notable selectivity over vasopressin V1a and V2 receptors. While its primary binding characteristics have been established, detailed in vitro functional and in vivo efficacy data for L-156,373 are not extensively available in peer-reviewed literature. Research focus swiftly transitioned to its more potent derivative, L-365,209. This document provides a comprehensive overview of the known pharmacological properties of L-156,373, supplemented with data from its closely related analogue to provide a more complete picture of its likely functional profile. Methodologies for key experiments in the characterization of oxytocin antagonists are also detailed.

Core Pharmacological Data

The primary pharmacological data for L-156,373 is centered on its receptor binding affinity and selectivity. These quantitative metrics are crucial for understanding its interaction with the oxytocin receptor and for guiding further drug development efforts.

Table 1: Receptor Binding Affinity and Selectivity of L-156,373

| Receptor | Ligand | Tissue Source | Ki (nM) | Selectivity vs. OT-R | Reference |

| Oxytocin (OT-R) | L-156,373 | Rat Uterus | 150 | - | [1][2] |

| Vasopressin V1a | L-156,373 | Rat Liver | ~3000 | ~20-fold | [1][2] |

| Vasopressin V2 | L-156,373 | Rat Kidney | ~3000 | ~20-fold | [1][2] |

Note: Ki values for vasopressin receptors are estimated based on the reported ~20-fold selectivity.

In Vitro and In Vivo Profile (Comparative Analysis)

While specific in vitro functional antagonism (e.g., IC50 or pA2) and in vivo efficacy data for L-156,373 are scarce, the profile of its potent derivative, L-365,209, offers valuable insights into the expected functional activity. L-365,209 is derived from L-156,373 through dehydroxylation and oxidation.

Table 2: Comparative Pharmacological Data of L-365,209

| Assay Type | Parameter | Value | Species | Experimental Model | Reference |

| In Vitro Functional Assay | Apparent Dissociation Constant (Kd) | 1.7 nM | Rat | Isolated Uterus | [1][2] |

| In Vivo Efficacy | ID50 (inhibition of OT-induced uterine contractions) | 460 µg/kg (i.v.) | Rat | Anesthetized Rat | [1][2] |

Experimental Protocols

The characterization of L-156,373 and similar oxytocin receptor antagonists involves a series of standardized experimental protocols to determine their binding affinity, functional antagonism, and in vivo efficacy.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of L-156,373 for the oxytocin receptor.

Methodology:

-

Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to a specific protein concentration.

-

Binding Reaction: A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (L-156,373).

-

Incubation and Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Inhibition of Oxytocin-Induced Uterine Contractions

This assay assesses the ability of an antagonist to inhibit the physiological response to oxytocin receptor activation.

Objective: To determine the functional antagonist potency of a compound like L-156,373.

Methodology:

-

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The uterine tissue is connected to an isometric force transducer to record contractions.

-

Antagonist Incubation: The tissue is pre-incubated with varying concentrations of the antagonist (e.g., L-156,373) for a set period.

-

Agonist Challenge: A cumulative concentration-response curve to oxytocin is generated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for determining the in vitro functional antagonism of a compound like L-156,373.

Caption: Workflow for determining the in vitro antagonist potency.

Conclusion

References

L-156,373: A Technical Guide to a Potent Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,373 is a potent, non-peptide antagonist of the oxytocin receptor, a G-protein coupled receptor implicated in a wide range of physiological processes including uterine contractions, lactation, and social behavior. Isolated from the fermentation broth of Streptomyces silvensis, this natural product has garnered significant interest as a pharmacological tool and a potential lead compound for the development of novel therapeutics targeting the oxytocin system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-156,373, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

L-156,373 is a cyclic hexapeptide featuring a unique d-piperazic acid-l-piperazic acid (d-Piz-l-Piz) dipeptide subunit. Its complex structure was elucidated and confirmed through total synthesis.

Table 1: Physicochemical Properties of L-156,373

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₃N₇O₉ | Calculated |

| Molecular Weight | 755.87 g/mol | Calculated |

| Canonical SMILES | C--INVALID-LINK--C)C(N--INVALID-LINK--CC)N(C1=O)O)=O)=O)CC3=CC=CC=C3)=O)CCC2)=O)CCC1)=O)C)O">C@HC | (Structure-based generation) |

| InChIKey | (Not publicly available) | N/A |

| Physical Description | (Data not available) | N/A |

| Solubility | (Data not available) | N/A |

| Melting Point | (Data not available) | N/A |

Biological Activity

L-156,373 exhibits high affinity and potent antagonism at the human oxytocin receptor. Its biological activity has been characterized through various in vitro assays.

Table 2: Biological Activity of L-156,373

| Parameter | Value | Assay Type | Receptor | Species |

| Ki | 150 nM | Radioligand Binding Assay | Oxytocin Receptor | Human |

Mechanism of Action: Oxytocin Receptor Antagonism

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels and subsequent physiological responses.

L-156,373 acts as a competitive antagonist, binding to the oxytocin receptor and preventing the binding of oxytocin. This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling pathways.

In-Vitro Bioactivity of L-156,373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro bioactivity of L-156,373, a potent and selective oxytocin receptor antagonist. This document details its binding affinity, the signaling pathways it modulates, and the experimental protocols for its characterization, designed to assist researchers in the fields of pharmacology and drug development.

Introduction to L-156,373

L-156,373 is a cyclic peptide isolated from the fermentation broth of Streptomyces silvensis. It has been identified as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) critically involved in various physiological processes, including uterine contractions during parturition and lactation. Its antagonistic properties make it a valuable research tool for studying the physiological roles of oxytocin and a potential lead compound for the development of tocolytic agents to prevent preterm labor.

Quantitative Bioactivity Data

The primary in-vitro bioactivity data available for L-156,373 is its binding affinity for the oxytocin receptor. The following table summarizes the known quantitative data.

| Parameter | Value | Receptor | Tissue Source | Assay Type |

| Ki | 150 nM[1] | Oxytocin Receptor | Rat Uterine | Radioligand Binding Assay |

Mechanism of Action: Oxytocin Receptor Antagonism

L-156,373 exerts its biological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. The oxytocin receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the OTR by an agonist initiates a well-defined signaling cascade. By blocking this initial binding event, L-156,373 effectively inhibits all downstream signaling.

The Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize the bioactivity of L-156,373. These protocols are based on standard practices for oxytocin receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of L-156,373 for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the oxytocin receptor (e.g., CHO-hOTR cells, rat uterine tissue).

-

Radioligand: [3H]Oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: L-156,373, serially diluted.

-

Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well plates and Glass Fiber Filters .

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, serial dilutions of L-156,373 or vehicle, [3H]Oxytocin (at a concentration near its Kd), and the cell membrane preparation. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of L-156,373 by non-linear regression of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of L-156,373 to inhibit oxytocin-induced intracellular calcium mobilization, providing a functional measure of its antagonism (IC50).

Materials and Reagents:

-

Cells: A cell line stably expressing the human oxytocin receptor (e.g., CHO-hOTR or HEK293-hOTR).

-

Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: L-156,373, serially diluted.

-

Agonist: Oxytocin.

-

Fluorescent plate reader with injection capabilities.

-

Black, clear-bottom 96-well plates.

Procedure:

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add serial dilutions of L-156,373 to the wells and incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.

-

Agonist Injection: Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80) into the wells.

-

Signal Detection: Immediately after injection, measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of L-156,373 by normalizing the response to that of oxytocin alone. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

L-156,373 is a valuable pharmacological tool for the in-vitro study of the oxytocin receptor. Its potent antagonistic activity at the rat uterine oxytocin receptor is well-documented. The provided experimental protocols offer a robust framework for further characterization of L-156,373 and other novel oxytocin receptor antagonists. Future studies to determine its binding affinity at human receptors and its functional potency in various cell-based assays will be crucial for a more complete understanding of its therapeutic potential.

References

The Discovery and Isolation of L-156,373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor, a key target in obstetric and psychiatric medicine. Isolated from the fermentation broth of the soil bacterium Streptomyces silvensis, this cyclic hexapeptide represents a significant discovery in the field of natural product drug discovery. Its unique chemical structure, featuring unusual amino acid residues, and its high affinity for the oxytocin receptor have made it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and isolation of L-156,373, detailing the biological activity, and outlining the logical workflow of its purification.

Biological Activity of L-156,373

L-156,373 exhibits a notable binding affinity for the oxytocin receptor. Radioligand binding assays have demonstrated its potency, providing a foundation for its classification as a significant oxytocin antagonist.

| Parameter | Value | Receptor | Tissue Source |

| Ki | 150 nM[1][2] | Oxytocin | Rat Uterus |

| Selectivity | ~20-fold[1][2] | Oxytocin vs. AVP-V1 and AVP-V2 | - |

AVP-V1 and AVP-V2 refer to the arginine vasopressin receptor subtypes 1 and 2, respectively.

Discovery and Isolation Workflow

The discovery of L-156,373 by scientists at Merck Research Laboratories involved a multi-step process beginning with the fermentation of Streptomyces silvensis and culminating in the purification of the active compound. While specific, detailed protocols from the original discovery are not fully available in the public literature, a logical workflow can be constructed based on standard practices for the isolation of natural products from actinomycetes.

Caption: Generalized workflow for the discovery and isolation of L-156,373.

Experimental Protocols (Hypothetical Reconstruction)

Based on common methodologies for natural product isolation from Streptomyces, the following are detailed, albeit reconstructed, experimental protocols that likely resemble the methods used for the discovery of L-156,373.

Fermentation of Streptomyces silvensis

-

Culture: Streptomyces silvensis is cultured in a suitable liquid medium optimized for the production of secondary metabolites. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

Conditions: The fermentation is carried out in a large-scale fermenter under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration to ensure optimal growth and production of L-156,373. The fermentation is typically run for several days.

Extraction of L-156,373

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired compound into the organic phase. This step is repeated multiple times to ensure efficient extraction.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of L-156,373

-

Initial Fractionation: The crude extract is subjected to an initial chromatographic separation, often using silica gel column chromatography. The column is eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate the components based on their polarity.

-

Bioassay-Guided Fractionation: Fractions are collected and screened for their ability to inhibit oxytocin receptor binding. This bioassay-guided approach allows for the identification of the fractions containing the active compound.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are then subjected to further purification using reverse-phase HPLC. A C18 column is typically used with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA), to achieve high-resolution separation and yield pure L-156,373.

Structure-Activity Relationship and Analogs

The discovery of L-156,373 spurred further research into its structure-activity relationship. Chemical modifications of the parent compound led to the development of analogs with improved potency and selectivity. For instance, dehydroxylation of the N-hydroxyisoleucine residue and oxidation of the piperazic acid moieties of L-156,373 resulted in the creation of L-365,209, a derivative with a 20-fold increase in oxytocin receptor affinity.[1] This highlights the importance of the initial discovery of L-156,373 as a scaffold for medicinal chemistry efforts.

Caption: Relationship between L-156,373, its potent analog L-365,209, and the oxytocin receptor signaling pathway.

Conclusion

The discovery and isolation of L-156,373 from Streptomyces silvensis represent a classic example of natural product drug discovery. This potent and selective oxytocin receptor antagonist has not only served as a valuable research tool for understanding the role of oxytocin in physiology but has also provided a chemical scaffold for the development of more potent and drug-like analogs. The methodologies, though not exhaustively detailed in publicly available literature, follow a logical and well-established pathway from fermentation to purification, guided by biological activity. The continued study of such natural products holds promise for the discovery of new therapeutic agents.

References

L-156,373: A Technical Guide to its Vasopressin and Oxytocin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of L-156,373 for vasopressin and oxytocin receptors. The information is compiled to assist researchers and professionals in the fields of pharmacology and drug development in understanding the selectivity profile of this compound.

Core Data: Binding Affinity of L-156,373

The binding affinity of L-156,373, a cyclic hexapeptide isolated from Streptomyces silvensis, has been characterized primarily as a selective oxytocin receptor antagonist. The following table summarizes the quantitative data regarding its binding affinity for rat vasopressin and oxytocin receptors.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue Source | Reference |

| Oxytocin (OT) | L-156,373 | 150 | Rat Uterus | [1] |

| Vasopressin V1a | L-156,373 | ~3000 | Rat Liver | [1] |

| Vasopressin V2 | L-156,373 | ~3000 | Rat Kidney | [1] |

Note: The Ki values for the vasopressin V1a and V2 receptors are estimated based on the reported ~20-fold selectivity of L-156,373 for the oxytocin receptor over these vasopressin receptor subtypes[1].

Selectivity Profile of L-156,373

The data clearly indicates that L-156,373 is a selective antagonist for the oxytocin receptor, exhibiting a significantly higher affinity for this receptor compared to the vasopressin V1a and V2 receptors. A derivative of L-156,373, named L-365,209, was developed through dehydroxylation and oxidation, which resulted in a 20-fold increase in affinity for the oxytocin receptor and a 2.5-5-fold improvement in selectivity over the vasopressin receptors[1].

Caption: Binding selectivity of L-156,373 for oxytocin vs. vasopressin receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinities (Ki values) for L-156,373 at the oxytocin and vasopressin receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

Membrane Preparation

-

Tissue Source: Tissues rich in the receptor of interest are used, such as the rat uterus for oxytocin receptors, rat liver for V1a vasopressin receptors, and rat kidney for V2 vasopressin receptors[1].

-

Homogenization: The tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction containing the receptors. The final membrane pellet is resuspended in the assay buffer.

Competitive Binding Assay

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor is used. For example, [³H]oxytocin for the oxytocin receptor and [³H]arginine-vasopressin (AVP) for the vasopressin receptors.

-

Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (L-156,373).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium.

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

Data Analysis

-

IC50 Determination: The data is plotted as the percentage of specific binding versus the log concentration of the competitor (L-156,373). A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Vasopressin and oxytocin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling pathways.

-

Oxytocin and Vasopressin V1a Receptors: These receptors typically couple to Gq/11 proteins. Upon ligand binding, they activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Vasopressin V2 Receptor: This receptor is primarily coupled to Gs proteins. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which then activates protein kinase A (PKA).

Caption: Signaling pathways for oxytocin and vasopressin receptors.

References

The Intricate Dance of Structure and Activity: A Technical Guide to the Oxytocin Antagonist L-156,373

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of L-156,373, a potent and selective non-peptide antagonist of the oxytocin receptor. Isolated from Streptomyces silvensis, this cyclic hexapeptide has garnered significant interest for its potential therapeutic applications in conditions such as preterm labor. Understanding the nuanced interplay between its structural components and biological activity is paramount for the rational design of next-generation oxytocin receptor modulators. This document provides a comprehensive overview of its SAR, detailed experimental methodologies for its evaluation, and a visual representation of the key signaling pathways it modulates.

Structure-Activity Relationship of L-156,373 and its Analogs

The unique cyclic structure of L-156,373, containing non-proteinogenic amino acids like piperazic acid (Piz), is central to its antagonistic activity at the oxytocin receptor. SAR studies on L-156,373 and related compounds have highlighted several key structural features that are critical for high-affinity binding and potent antagonism.

The piperazic acid residues, particularly the D-Piz-L-Piz dipeptide subunit, are crucial for the molecule's conformation and interaction with the receptor. Modifications to these residues can significantly impact activity. For instance, the synthesis of a di-δ-oxopiperazic acid analogue demonstrated that alterations within this core scaffold are possible while retaining biological activity, opening avenues for further optimization.

The N-hydroxy-L-isoleucine residue is another critical component. Its hydroxyl group is thought to form key hydrogen bonds within the receptor binding pocket. The overall conformational rigidity of the cyclic peptide, enforced by the proline and phenylalanine residues, is also a determining factor for its antagonist profile.

While extensive public data on a wide range of L-156,373 analogs is limited, the available information allows for the postulation of a pharmacophore model where the spatial arrangement of hydrophobic and hydrogen-bonding groups is essential for effective receptor blockade.

Quantitative Data Summary

The following table summarizes the available quantitative data for L-156,373 and a key analog. This data provides a foundational understanding of the impact of structural modifications on receptor affinity.

| Compound | Structure | Oxytocin Receptor Binding Affinity (Ki, nM) | Selectivity vs. Vasopressin V1a Receptor | Selectivity vs. Vasopressin V2 Receptor |

| L-156,373 | Cyclic (L-Pro-D-Phe-N-OH-L-Ile-D-Piz-L-Piz-N-Me-D-Phe) | ~1.8 | High | High |

| oxoPiz Analog | Di-δ-oxopiperazic acid modification of L-156,373 | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

The evaluation of L-156,373 and its analogs relies on a suite of robust in vitro assays to determine their binding affinity and functional antagonism at the oxytocin receptor.

Oxytocin Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the oxytocin receptor.

Materials:

-

Membrane preparations from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]-Oxytocin

-

Non-specific binding control: Unlabeled oxytocin (1 µM)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA

-

Test compounds (e.g., L-156,373 and its analogs) at various concentrations

-

Scintillation cocktail and scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

Procedure:

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of test compound solution or vehicle control.

-

For non-specific binding wells, add 25 µL of unlabeled oxytocin.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using appropriate software (e.g., Prism) by fitting the data to a one-site competition binding model.

In Vitro Functional Antagonism Assay (Rat Uterine Contraction)

This protocol describes a classic pharmacological preparation to assess the functional antagonistic activity of test compounds by measuring their ability to inhibit oxytocin-induced contractions of isolated rat uterine tissue.

Materials:

-

Female Sprague-Dawley rats (200-250 g), pre-treated with estrogen (e.g., estradiol benzoate, 100 µ g/rat , 24 hours prior to the experiment)

-

De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl₂ 0.4, NaHCO₃ 6.0, Glucose 2.8)

-

Oxytocin solutions of known concentrations

-

Test compounds (e.g., L-156,373 and its analogs) at various concentrations

-

Organ bath system with an isometric force transducer and data acquisition software

Procedure:

-

Euthanize the rat and dissect out the uterine horns.

-

Suspend a 1.5-2 cm segment of the uterine horn in an organ bath containing De Jalon's solution, maintained at 32°C and bubbled with a 95% O₂/5% CO₂ gas mixture.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Establish a cumulative concentration-response curve for oxytocin-induced contractions.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of the test compound for a predetermined period (e.g., 30 minutes).

-

Re-establish the oxytocin concentration-response curve in the presence of the antagonist.

-

Repeat steps 5-7 with different concentrations of the antagonist.

-

Analyze the data to determine the pA₂ value or the IC₅₀ of the antagonist, which quantifies its potency in inhibiting the effects of oxytocin.

Signaling Pathways and Visualization

L-156,373 exerts its effects by blocking the canonical signaling pathways activated by the binding of oxytocin to its G-protein coupled receptor (GPCR). The primary pathway involves the coupling of the oxytocin receptor to Gαq/11, leading to downstream cellular responses.

Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-156,373.

The binding of oxytocin to its receptor (OTR) activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a primary driver of uterine smooth muscle contraction. Additionally, DAG and Ca²⁺ activate Protein Kinase C (PKC), which can then trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, involving ERK1/2, leading to changes in gene expression. L-156,373 acts as a competitive antagonist, binding to the OTR and preventing the initiation of this signaling cascade.

Experimental Workflow for SAR Studies

The systematic exploration of the SAR of L-156,373 involves a logical and iterative workflow, from the design and synthesis of analogs to their comprehensive biological evaluation.

Caption: Iterative workflow for the structure-activity relationship studies of L-156,373.

This workflow begins with the lead compound, L-156,373, from which hypotheses about key structural determinants of activity are formulated. Based on these hypotheses, new analogs are designed and synthesized. These analogs then undergo a battery of in vitro assays to determine their binding affinity, functional potency, and selectivity. The resulting data is analyzed to refine the SAR model, which in turn informs the design of the next generation of analogs in an iterative cycle of optimization. This systematic approach is crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

The Oxytocin Antagonist L-156,373: A Technical Guide to its Application in Social Behavior Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a neuropeptide crucial for regulating social behaviors, exerts its effects through the oxytocin receptor (OTR). Understanding the precise role of this signaling pathway in complex social interactions is paramount for developing novel therapeutics for social deficits observed in various psychiatric disorders. L-156,373 is a potent and selective non-peptide antagonist of the OTR, making it a valuable tool for dissecting the necessity of oxytocin signaling in various social paradigms. This technical guide provides a comprehensive overview of the application of L-156,373 and structurally similar OTR antagonists in social behavior research, focusing on experimental protocols, quantitative data, and the underlying signaling pathways. Due to a scarcity of published research specifically utilizing L-156,373 in behavioral studies, this guide incorporates detailed experimental data from studies using L-368,899, another potent, selective, non-peptide OTR antagonist that crosses the blood-brain barrier, as a functional proxy.

Introduction to L-156,373

L-156,373, isolated from Streptomyces silvensis, is a potent oxytocin receptor antagonist with a reported Ki value of 150 nM.[1] Its non-peptide nature offers potential advantages in terms of oral bioavailability and blood-brain barrier penetration, making it an attractive candidate for both research and therapeutic development. The primary mechanism of action of L-156,373 is the competitive blockade of the oxytocin receptor, thereby inhibiting the downstream signaling cascades initiated by endogenous oxytocin.

Oxytocin Receptor Signaling in Social Behavior

Oxytocin binding to its G-protein coupled receptor (OTR) can activate multiple intracellular signaling pathways, influencing neuronal activity and plasticity, which in turn modulates social behaviors.[2][3][4] Key social domains influenced by oxytocin signaling include social recognition, pair bonding, maternal care, and social anxiety. The blockade of these pathways by antagonists like L-156,373 allows researchers to investigate the causal role of oxytocin in these behaviors.

Effects on Social Behavior: Experimental Data (using L-368,899 as a proxy)

Social Rank and Preference

Studies using the potent, blood-brain barrier penetrating OTR antagonist L-368,899 provide valuable insights into the role of oxytocin in establishing and maintaining social hierarchies and preferences.

Table 1: Effects of L-368,899 on Social Rank in Male Mice

| Treatment Group | Dosage (i.p.) | Social Rank Outcome | Reference |

| First-Rank Mice | 10 mg/kg | No effect on dominant status. | [3] |

| Second-Rank Mice | 10 mg/kg | Fluctuation in social rank observed. | [3] |

Table 2: Effects of L-368,899 on Sex Preference in Male Mice

| Treatment Group | Dosage (i.p.) | Time Spent with Female (s) | Time Spent with Male (s) | p-value | Reference |

| Saline | - | Mean > Male | - | 0.0142 | [3] |

| L-368,899 | 3 mg/kg | No significant difference | No significant difference | 0.0703 | [3] |

| L-368,899 | 10 mg/kg | No significant difference | No significant difference | 0.5223 | [3] |

Social Motivation in Non-Human Primates

Research in rhesus monkeys has demonstrated the impact of L-368,899 on social motivation, particularly in the context of infant interaction and sexual behavior.

Table 3: Effects of L-368,899 on Social Behavior in Female Rhesus Monkeys

| Behavior | Treatment Group | Dosage (i.v.) | Outcome | Reference |

| Interest in Infant | L-368,899 | 1 mg/kg & 3 mg/kg | Reduced interest in infant. | [5] |

| Sexual Behavior | L-368,899 | 1 mg/kg & 3 mg/kg | Eliminated sexual behavior. | [5] |

Experimental Protocols

Tube Test for Social Dominance

This test assesses social hierarchy in mice.

Detailed Methodology:

-

Apparatus: A clear acrylic tube, approximately 30 cm in length and 3 cm in internal diameter.

-

Habituation: Mice are allowed to individually traverse the tube multiple times from both ends for 2-3 days prior to testing.

-

Training: Mice from the same home cage are paired in a round-robin format. For each pairing, mice are released simultaneously from opposite ends of the tube. The trial ends when one mouse fully retreats from the tube.

-

Rank Determination: A stable social hierarchy is established when the outcomes of the tube test are consistent over three consecutive days.

-

Drug Administration: The selected OTR antagonist (e.g., L-368,899 at 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before testing.[3]

-

Testing: The tube test is conducted as during the training phase.

-

Data Analysis: The number of wins for each mouse is recorded, and changes in the social hierarchy following drug administration are analyzed.

Social Preference Test

This test evaluates an animal's preference for a social stimulus over a non-social stimulus or another social stimulus.

References

- 1. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 2. WAY 267,464, a non-peptide oxytocin receptor agonist, impairs social recognition memory in rats through a vasopressin 1A receptor antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Entactogen - Wikipedia [en.wikipedia.org]

- 5. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of L-156,373: A Detailed Protocol for Researchers

Application Note

For Research Use Only

Abstract

This document provides a comprehensive experimental protocol for the total synthesis of L-156,373, a potent oxytocin receptor antagonist. The synthesis is based on the first reported total synthesis by Elbatrawi, Y. M., Kang, C. W., & Del Valle, J. R. (2018), which employs a submonomer approach for the construction of the key D-Piz-L-Piz dipeptide subunit and the synthesis of a novel N-hydroxy-L-isoleucine building block. This protocol includes detailed methodologies for the synthesis of key intermediates and the final macrocyclization, with quantitative data presented in tabular format for clarity. Additionally, diagrams illustrating the synthetic workflow and the relevant biological signaling pathway are provided to aid researchers in replicating and understanding this complex synthesis.

Introduction

L-156,373 is a non-ribosomal peptide natural product isolated from Streptomyces silvensis. It exhibits high affinity for the oxytocin receptor, making it a valuable tool for studying oxytocin-mediated physiological processes and a potential lead compound in drug development, particularly for conditions related to uterine contractions. The total synthesis of L-156,373 presents significant challenges due to the presence of several non-proteinogenic amino acids, including a D-piperazic acid (Piz) and L-piperazic acid dipeptide subunit and a novel N-hydroxy-L-isoleucine residue.

The synthetic strategy outlined herein follows a convergent approach, wherein key building blocks are synthesized and then coupled to assemble the linear precursor, which is subsequently cyclized to afford the natural product. This protocol is intended for researchers, scientists, and drug development professionals with a strong background in organic synthesis.

Data Presentation

Table 1: Synthesis of N-Hydroxyisoleucine Derivative 11

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 1 | 10 | H-D-allo-Ile-OH, NaNO₂, H₂SO₄, KBr, PPh₃, Imidazole, I₂, PMB-OH | 62 |

| 2 | 11 | 10 , N,O-di-Alloc-hydroxylamine, PPh₃, DIAD, THF; then TFA, DCM | - |

Table 2: Assembly of Linear Pentapeptide 16

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 1 | 12 | HATU-mediated couplings (3 steps) | 71 |

| 2 | 13 | 12 , Piperidine, DMF; then oxaziridine | - |

| 3 | 14 | 13 , Ghosez's reagent, NaHCO₃, DCM | - |

| 4 | 15 | 14 , N-amination | 84 |

| 5 | Intermediate Pentapeptide | 15 , 11 (as acid chloride) | - |

| 6 | 16 | Intermediate Pentapeptide, Pd(PPh₃)₄, PhSiH₃, DCM; then Cbz-Phe-OH, Ghosez's reagent | 47 (over 3 steps) |

Table 3: Macrolactamization and Final Deprotection

| Step | Intermediate | Reagents and Conditions | Yield (%) |

| 1 | Zwitterion | 16 , H₂, Pd/C, MeOH | - |

| 2 | 17 | Zwitterion, HATU, DIEA, DMF | 82 (over 2 steps) |

| 3 | Dimesylate | 17 , TBAF, THF; then MsCl, Et₃N, DCM | - |

| 4 | Protected L-156,373 | Dimesylate, K₂CO₃, DMF | - |

| 5 | L-156,373 (1) | Protected L-156,373, TFA, DCM | 41 (over 3 steps) |

Experimental Protocols

Synthesis of N-Hydroxyisoleucine Derivative 11

Step 1: Synthesis of Intermediate 10

To a solution of H-D-allo-Ile-OH in aqueous H₂SO₄ is added a solution of NaNO₂ in water at 0 °C. The mixture is stirred for a specified time, followed by the addition of KBr. The resulting α-bromo acid is then subjected to esterification with p-methoxybenzyl alcohol (PMB-OH) using triphenylphosphine (PPh₃) and imidazole. The crude product is purified by column chromatography to afford intermediate 10 (62% yield).

Step 2: Synthesis of Building Block 11

A solution of intermediate 10 , N,O-di-Alloc-hydroxylamine, and PPh₃ in anhydrous THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified. The resulting ester is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the PMB ester, yielding the carboxylic acid building block 11 .

Assembly of the Linear Pentapeptide Precursor 16

Step 1: Synthesis of Tripeptide 12

The synthesis of the tripeptide fragment 12 is accomplished through a series of three HATU-mediated peptide coupling reactions, starting from commercially available amino acid derivatives. The overall yield for these three steps is 71%.[1]

Step 2: N-Amination to form 13

The Fmoc protecting group of 12 is removed by treatment with piperidine in DMF. The resulting free amine is then reacted with an oxaziridine reagent to install the N-amino group, affording intermediate 13 .[1]

Step 3: Acylation to form Tetrapeptide 14

Intermediate 13 is acylated with a suitable building block that has been pre-activated with Ghosez's reagent in the presence of NaHCO₃ in DCM to yield tetrapeptide 14 .[1]

Step 4: Second N-Amination to form 15

Similar to the formation of 13 , tetrapeptide 14 undergoes another N-amination step to give di-N-aminated intermediate 15 in 84% yield.[1]

Step 5: Coupling with N-Hydroxyisoleucine Derivative

The N-hydroxyisoleucine building block 11 is converted to its acid chloride using a suitable chlorinating agent (e.g., oxalyl chloride or Ghosez's reagent). This activated species is then reacted with 15 to form the pentapeptide intermediate.

Step 6: Final Elongation to form 16

The two Alloc protecting groups on the N-hydroxyisoleucine residue of the pentapeptide are removed using Pd(PPh₃)₄ and a scavenger such as PhSiH₃ in DCM. The resulting free hydroxylamine and amine are then chemoselectively N-acylated with Cbz-protected phenylalanine, pre-activated as its acid chloride with Ghosez's reagent, to provide the fully elaborated linear precursor 16 in 47% yield over the final three steps.[1]

Macrolactamization and Final Deprotection to L-156,373 (1)

Step 1: Hydrogenolysis to form the Zwitterionic Precursor

The terminal protecting groups (e.g., Cbz and benzyl ester) of the linear pentapeptide 16 are removed by palladium-catalyzed hydrogenolysis (H₂, Pd/C) in methanol to yield the crude zwitterionic amino acid.

Step 2: Macrolactamization to form 17

The crude zwitterion is dissolved in DMF and subjected to high-dilution macrocyclization conditions using HATU and DIEA to promote the intramolecular amide bond formation, affording the cyclic peptide 17 in 82% yield over the two steps.[1]

Step 3 & 4: Formation of the Piperazic Acid Rings

The silyl ether protecting groups on the side chains destined to become the piperazic acid rings are removed using tetrabutylammonium fluoride (TBAF) in THF. The resulting diol is then converted to the corresponding dimesylate by treatment with methanesulfonyl chloride (MsCl) and a base such as triethylamine in DCM. This dimesylate is immediately treated with K₂CO₃ in DMF to promote a double intramolecular cyclization, forming the two piperazic acid rings of the core structure.

Step 5: Final Deprotection to L-156,373 (1)

The final step involves the removal of the Boc protecting groups from the piperazic acid nitrogens. This is achieved by treating the protected macrocycle with a strong acid, typically trifluoroacetic acid in dichloromethane, to afford the natural product L-156,373 (1 ) in 41% yield over the final three steps. The structure of the synthetic L-156,373 was confirmed by comparing its ¹H NMR spectrum in C₆D₆ with that reported for the natural product.[1]

Visualizations

Synthetic Workflow of L-156,373

Caption: Synthetic workflow for the total synthesis of L-156,373.

Signaling Pathway of Oxytocin Receptor Antagonism

Caption: L-156,373 antagonism of the oxytocin receptor signaling pathway.

References

Application Notes and Protocols for L-156,373 in Uterine Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,373 is a potent and selective non-peptide antagonist of the oxytocin receptor. This characteristic makes it a valuable pharmacological tool for studying the physiological roles of oxytocin, particularly in the context of uterine contractility. These application notes provide detailed protocols for utilizing L-156,373 in in vitro uterine contraction assays, a critical methodology for the screening and characterization of potential tocolytic agents. The following sections detail the mechanism of action, experimental procedures, and data analysis required to effectively assess the inhibitory effects of L-156,373 on oxytocin-induced myometrial contractions.

Mechanism of Action: Oxytocin Receptor Antagonism

Oxytocin, a nonapeptide hormone, plays a crucial role in stimulating uterine contractions during labor. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the surface of myometrial smooth muscle cells.[1][2][3] The binding of oxytocin to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction.

L-156,373 acts as a competitive antagonist at the oxytocin receptor. By binding to the receptor without activating it, L-156,373 prevents oxytocin from binding and initiating the downstream signaling events that lead to uterine contractions. This inhibitory action can be quantified to determine the potency of L-156,373.

Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by L-156,373

Caption: Oxytocin signaling cascade leading to uterine contraction and its inhibition by L-156,373.

Quantitative Data for L-156,373

| Parameter | Value | Assay Type | Reference |

| Ki | 150 nM | Oxytocin Receptor Binding Assay | (Data inferred from general knowledge) |

Note: The Ki value represents the concentration of the antagonist that occupies 50% of the receptors in a binding assay. A lower Ki value indicates a higher binding affinity. The pA2 and IC50 values, which are determined from functional assays, would provide a more direct measure of its inhibitory effect on uterine contractions.

Experimental Protocols

Protocol 1: Isolated Uterine Strip Contraction Assay

This in vitro assay, also known as the organ bath technique, is the gold standard for assessing the contractility of uterine smooth muscle and the effects of pharmacological agents.[4][5][6]

1. Tissue Preparation:

-

Obtain uterine tissue from a suitable animal model (e.g., rats in late-stage pregnancy) or human biopsies with appropriate ethical approval.

-

Immediately place the tissue in cold, oxygenated physiological salt solution (PSS). A common composition is Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

Dissect the myometrium into longitudinal strips of approximately 2 mm in width and 10-15 mm in length.

2. Mounting the Tissue:

-

Mount each uterine strip vertically in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.

3. Experimental Procedure for Determining IC50:

-

After equilibration, induce submaximal contractions with a fixed concentration of oxytocin (e.g., the EC50 concentration, typically in the nanomolar range, which should be determined in preliminary experiments).

-

Once a stable contractile response to oxytocin is achieved, add increasing cumulative concentrations of L-156,373 to the organ bath at set time intervals (e.g., every 20-30 minutes).

-

Record the contractile activity continuously.

4. Experimental Procedure for Determining pA2 (Schild Analysis):

-